diOC18(3) dye
Overview
Description
DiOC18(3), also known as 3,3’-Dioctadecyloxacarbocyanine Perchlorate, is a green fluorescent, lipophilic carbocyanine dye . It is widely used as a lipophilic tracer . It is weakly fluorescent in water, but highly fluorescent and quite photostable when incorporated into membranes . It has an extremely high extinction coefficient and short excited-state lifetimes (approximately 1 nanosecond) in lipid environments .
Synthesis Analysis
The dye is used to label target cells . Target cells are labeled with DiOC18 before contact with effector cells . Three fluorescent dyes were initially tested for labeling target cells: fluorescein isothiocyanate (FITC; Sigma) at 50 g/ml in phosphate buffered sulfate (PBS); PKH67-GL (Sigma), a green fluorescent cell linker dye at 1 mM in ethanol; and DiOC18(3), a lipophilic carbocyanine membrane dye (Sigma), at 3 mM in dimethylsulfoxide (DMSO) .
Molecular Structure Analysis
The molecular formula of DiOC18(3) is C53H89ClN2O6 . Its average mass is 885.737 Da and its monoisotopic mass is 884.640930 Da .
Chemical Reactions Analysis
The dye uniformly labels neurons via lateral diffusion in the plasma membrane at a rate of about 0.2–0.6 mm per day in fixed specimens . In living tissue, labeling is more rapid (6 mm per day), due to active dye transport processes .
Physical And Chemical Properties Analysis
The dye is weakly fluorescent in water, but highly fluorescent and quite photostable when incorporated into membranes . It has an extremely high extinction coefficient and short excited-state lifetimes (approximately 1 nanosecond) in lipid environments .
Scientific Research Applications
Cell Membrane Integrity and Muscle Injury Studies
- Application: Investigating alterations in muscle cell membranes caused by eccentric and isometric contractions.
- Method: Using diOC18(3) to label mouse skeletal muscle membranes, observed through confocal laser scanning microscopy.
- Findings: Injured muscle fibers exhibited distinct staining patterns with diOC18(3), highlighting the loss of cell membrane integrity due to contractile activity.
- Significance: Enabled distinguishing between damaged and healthy muscle fibers, valuable in muscle physiology and injury research (Warren et al., 1995).
Interaction with Biological Membranes
- Application: Understanding interactions of diOC18(3) with biological membranes.
- Method: Studied absorption and fluorescence spectra of diOC18(3) in different media and solvents.
- Findings: Evidence of complex formation of diOC18(3) with egg phosphatidylcholine, suggesting interactions at both ground and excited states.
- Significance: Insights into the molecular interactions of diOC18(3) with cellular components, relevant for biochemistry and cellular biology studies (Bhowmik et al., 2001).
Dye Aggregation and Disassembly
- Application: Exploring the dynamics of dye aggregates in the presence of helical foldamers.
- Method: Investigated the aggregation and disassembly of diOC18(3) using an artificial helical foldamer.
- Findings: Concentration-dependent aggregation and disassembly of diOC18(3) observed, with changes in solution color indicating the process.
- Significance: Provides a novel approach to study the behavior of organic molecules in nano-scale volumes, useful in nanotechnology and material science research (Qiu et al., 2019).
Photophysical Properties
- Application: Investigating the effect of oxygen on the photophysical properties of diOC18(3).
- Method: Used wide field and confocal scanning optical fluorescence microscopy to study individual dye molecules.
- Findings: Observed a decrease in the triplet state lifetime of diOC18(3) due to oxygen quenching.
- Significance: Enhances understanding of the photophysical behavior of dyes, which is crucial in fields like photonics and fluorescence microscopy (Hübner et al., 2001).
Cytotoxicity Assays
- Application: Developing a flow-cytometry-based cytotoxicity assay.
- Method: Employed diOC18(3) for labeling effector cells in combination with DNA-dye 7-AAD.
- Findings: Enabled precise determination of cellular cytotoxicity, maintaining the vitality and activity of effector cells.
- Significance: Offers an efficient and reliable protocol for cytotoxicity testing, applicable in immunology and pharmacology research (Höppner et al., 2002).
Visualizing Organelles in Living Cells
- Application: Staining and visualizing mitochondria and nuclei in living cells.
- Method: Used diOC18(3) to selectively stain organelles in living plant and animal cells.
- Findings: Demonstrated the potential-dependent accumulation of diOC18(3) in organelles, revealing detailed structural and functional information.
- Significance: Provides a valuable tool for the study of organelle dynamics and cellular physiology, aiding in research in cell biology and neurosciences (Matzke et al., 1986).
Neuronal Tracing and Labeling
- Application: Labeling neurons for studying the development and structure of neural networks.
- Method: Utilized diOC18(3) for both anterograde and retrograde labeling of neurons in various models.
- Findings: Enabled detailed visualization of neuronal processes and their interactions, with minimal toxicity and long-lasting staining.
- Significance: Crucial for advancing the understanding of neuronal development and connectivity, particularly relevant in developmental neurobiology and neuroscience research (Honig & Hume, 1989).
Safety And Hazards
DiOC18(3) is classified as a skin irritant (Category 2), an eye irritant (Category 2), and has specific target organ toxicity – single exposure (Category 3) . It is essential to read the safety data sheet supplied with each hazardous product .
Relevant Papers
The dye has been used in various research studies. For instance, it has been used as a fluorogenic probe for the measurement of critical micelle concentration . It has also been used in the design of a flow cytometric assay for the determination of natural killer cell activity . Another study used it to investigate how mesenchymal stromal cells protect endothelial cells from cytotoxic T lymphocyte-induced apoptosis .
properties
IUPAC Name |
(2E)-3-octadecyl-2-[(E)-3-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;perchlorate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H85N2O2.ClHO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-46-54-48-40-33-35-42-50(48)56-52(54)44-39-45-53-55(49-41-34-36-43-51(49)57-53)47-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2-1(3,4)5/h33-36,39-45H,3-32,37-38,46-47H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZPJHFJZGRWMQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H85ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
diOC18(3) dye | |
CAS RN |
34215-57-1 | |
Record name | 3,3′-Dioctadecyloxacarbocyanine perchlorate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34215-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-Dioctadecyloxacarbocyanine perchlorate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.